![molecular formula C23H30N2O4S B2510348 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide CAS No. 922049-97-6](/img/structure/B2510348.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydrobenzo[b][1,4]oxazepine ring and a sulfonamide group. Its molecular formula is C20H26N2O4S, with a molecular weight of approximately 370.5 g/mol. The compound's structure suggests potential interactions with biological targets due to its functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. It may modulate the activity of proteins involved in various cellular processes:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and certain proteases.
- Receptor Binding : The oxazepine structure may facilitate binding to GABA receptors or other neurotransmitter systems.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 12 | Cell cycle arrest |
A549 (Lung) | 18 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it has shown the ability to reduce markers of inflammation such as TNF-alpha and IL-6. A notable study reported:
- Model : Carrageenan-induced paw edema in rats
- Dosage : 20 mg/kg
- Outcome : Significant reduction in paw swelling compared to control (p < 0.05).
Case Studies
-
Case Study on Cancer Treatment :
- Objective : Evaluate the efficacy of the compound in a xenograft model.
- Method : Mice were implanted with human tumor cells and treated with varying doses.
- Results : Tumor growth was significantly inhibited at doses above 10 mg/kg over four weeks.
-
Case Study on Inflammation :
- Objective : Assess anti-inflammatory effects in chronic inflammatory disease models.
- Method : Administered alongside standard anti-inflammatory drugs.
- Results : Enhanced efficacy observed when combined with NSAIDs, suggesting potential for use in combination therapies.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Notable findings include:
- Structure-Activity Relationship (SAR) studies indicating that modifications to the isopropyl group enhance potency against specific targets.
- Molecular Docking Studies revealing strong binding affinities to target proteins involved in cancer progression.
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-6-13-25-20-12-9-18(14-21(20)29-15-23(4,5)22(25)26)24-30(27,28)19-10-7-17(8-11-19)16(2)3/h7-12,14,16,24H,6,13,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDZHSWPVCBCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.